molecular formula C9H8Cl2N2O2 B3139622 N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide CAS No. 477851-66-4

N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide

Cat. No. B3139622
CAS RN: 477851-66-4
M. Wt: 247.07 g/mol
InChI Key: LYFYCCVNZQBRJZ-QCDXTXTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide, commonly known as DCPA, is a synthetic compound that has been extensively studied for its potential use in agricultural applications. DCPA is a herbicide that is used to control the growth of weeds in various crops such as soybeans, peanuts, and cotton. The compound is known for its high effectiveness in weed control and low toxicity to non-target organisms.

Scientific Research Applications

Environmental Impact and Degradation

  • Chlorophenol Environmental Effects : Chlorophenols, including compounds similar to the one , have been studied for their impact on aquatic environments. They show moderate toxicity to both mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can vary, potentially becoming moderate to high under certain conditions, although bioaccumulation is expected to be low. A notable feature of chlorophenols is their strong organoleptic effect, impacting water quality and aquatic life (Krijgsheld & Gen, 1986).

Agricultural Applications and Toxicity

  • Herbicide Research : Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to the given chemical, have been widely used in agriculture for pest control. Research into these compounds focuses on understanding their toxicity and mutagenicity to improve safety and efficacy in agricultural use. This includes exploring their behavior in agricultural environments and investigating microbial biodegradation as a means to mitigate environmental impact (Zuanazzi, Ghisi, & Oliveira, 2020; Magnoli et al., 2020).

Biomedical and Material Science Applications

  • Conducting Polymers for Medical Applications : Research into conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, highlights potential applications in wound care and skin tissue engineering. These materials can promote wound healing and offer antibacterial activity, with the possibility of controlled drug delivery. The enhanced electrical conductivity of such polymers facilitates the application of electrical stimulation to the wound area, potentially accelerating healing processes (Talikowska, Fu, & Lisak, 2019).

Environmental Remediation

  • Wastewater Treatment from Pesticide Production : The production of pesticides, including those related to chlorophenols and similar compounds, generates wastewater containing toxic pollutants. Treatment strategies involving biological processes and activated carbon have been shown to effectively remove a significant portion of these pollutants, highlighting the importance of efficient wastewater treatment technologies in mitigating environmental pollution (Goodwin et al., 2018).

properties

IUPAC Name

(3Z)-N-(3,4-dichlorophenyl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12-15/h1-2,4-5,15H,3H2,(H,13,14)/b12-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFYCCVNZQBRJZ-QCDXTXTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)C/C=N\O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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